Pentyl 3-({3-nitrobenzoyl}amino)benzoate
Description
Pentyl 3-({3-nitrobenzoyl}amino)benzoate is a synthetic organic compound characterized by a benzoate ester core functionalized with a pentyl alkoxy group and an amide-linked 3-nitrobenzoyl moiety. The compound’s key structural features include:
- Pentyl ester group: Enhances lipophilicity compared to shorter-chain esters like methyl or ethyl .
- Benzoate backbone: Provides a rigid aromatic platform for functionalization, common in pharmaceuticals and agrochemicals .
The absence of direct synthesis or characterization data in the evidence necessitates extrapolation from structurally similar compounds, such as nitro-substituted benzoates and amino-linked esters.
Properties
Molecular Formula |
C19H20N2O5 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
pentyl 3-[(3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C19H20N2O5/c1-2-3-4-11-26-19(23)15-8-5-9-16(12-15)20-18(22)14-7-6-10-17(13-14)21(24)25/h5-10,12-13H,2-4,11H2,1H3,(H,20,22) |
InChI Key |
AQAMPQWJWDSPDR-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CCCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- Ester Chain Length : Pentyl esters (e.g., pentyl 4-nitrobenzoate) exhibit higher logP values (~3.5–4.0) than ethyl or methyl analogues, suggesting greater membrane permeability .
- Nitro Position : The 3-nitro substitution (meta) in the target compound may confer distinct electronic effects compared to 4-nitro (para) isomers, altering reactivity in electrophilic substitution or reduction reactions .
- Amide vs.
Inference for Target Compound :
- Likely synthesized via a two-step process: Amide Coupling: 3-Nitrobenzoyl chloride reacts with 3-aminobenzoic acid to form 3-({3-nitrobenzoyl}amino)benzoic acid. Esterification: Pentanol reacts with the carboxylic acid under Steglich or DCC/DMAP conditions .
- Expected challenges include steric hindrance during amide formation and purification of the nitro-substituted product.
Table 3: Comparative Properties
Notable Findings:
- The pentyl chain and nitroamide group likely make the compound suitable for lipid-rich environments (e.g., cell membranes) but may limit aqueous solubility .
- Compared to 3,4,5-trimethoxy benzoates (e.g., ), the target compound lacks methoxy electron-donating groups, which could reduce π-π stacking interactions in enzyme binding .
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